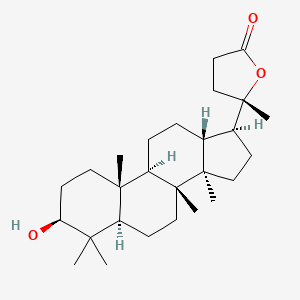

3-Epicabraleahydroxylactone

描述

3-Epicabraleahydroxylactone: is a triterpenoid compound isolated from the nonsaponifiable lipid of the seed oil of the camellia (Camellia japonica L.; Theaceae). It has been identified as (20S)-3beta-hydroxy-25,26,27-trisnordammaran-24,20-olide . This compound has garnered attention due to its potential inhibitory effects on the Epstein-Barr virus and its anti-carcinogenic properties .

作用机制

Target of Action

3-Epicabraleahydroxylactone, a japonica diterpenoid, primarily targets antigen receptors on cells . These receptors play a crucial role in the immune response, recognizing and binding to specific antigens, which triggers a series of immune reactions.

Mode of Action

The compound interacts with its targets by binding to the antigen receptors on cells . This binding triggers the cells to undergo apoptosis, a process of programmed cell death . Additionally, this compound is also able to bind with DNA and inhibit protein synthesis .

Biochemical Pathways

Its inhibition of protein synthesis also implies an impact on the central dogma of molecular biology, potentially disrupting the flow of genetic information within the cell .

Result of Action

The binding of this compound to antigen receptors and DNA leads to apoptosis and inhibition of protein synthesis, respectively . These actions can result in the death of targeted cells, such as those infected with the Epstein-Barr virus or cancer cells . This suggests potential applications of this compound in antiviral and anticancer therapies.

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the presence of oxygen in the air may trigger a chemical reaction with the compound, leading to its transformation . .

生化分析

Biochemical Properties

3-Epicabraleahydroxylactone plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to bind to antigen receptors on cells, leading to apoptosis . Additionally, this compound can bind with DNA and inhibit protein synthesis . These interactions highlight its potential as an antiviral and anticancer agent.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inducing apoptosis in cancer cells and inhibiting the activation of the Epstein-Barr virus . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a potent inhibitor of viral and cancer cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to antigen receptors on cells, triggering apoptosis . Additionally, it interacts with DNA, inhibiting protein synthesis and thereby preventing the replication of viral and cancer cells . These molecular interactions underscore its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit the activation of the Epstein-Barr virus and induce apoptosis in cancer cells . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its antiviral and anticancer properties . The compound’s interactions with these pathways underscore its potential as a therapeutic agent.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation, affecting its overall efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations are crucial for its interactions with biomolecules and its overall therapeutic efficacy .

准备方法

Synthetic Routes and Reaction Conditions: 3-Epicabraleahydroxylactone can be isolated from the nonsaponifiable lipid of the seed oil of the camellia through a series of spectroscopic and chemical methods . The detailed synthetic route involves the extraction of the nonsaponifiable lipid, followed by purification and identification using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Industrial Production Methods: The process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form .

化学反应分析

Types of Reactions: 3-Epicabraleahydroxylactone undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogens in the presence of a catalyst or alkylating agents under reflux conditions.

Major Products Formed:

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of halogenated or alkylated derivatives.

科学研究应用

3-Epicabraleahydroxylactone has a wide range of scientific research applications, including:

Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.

Medicine: Explored for its potential use in developing antiviral and anticancer therapies.

Industry: Utilized in the production of natural product-based pharmaceuticals and cosmetics.

相似化合物的比较

- Cabraleahydroxylactone

- Cabraleahydroxylactone acetate

- Cabralealactone

- Eichlerialactone

Comparison: 3-Epicabraleahydroxylactone is unique due to its specific structure and potent inhibitory effects on the Epstein-Barr virus. While similar compounds like cabraleahydroxylactone and its acetate derivative share structural similarities, they may differ in their bioactivity and pharmacological properties. For instance, cabraleahydroxylactone acetate has an additional acetyl group, which can influence its solubility and reactivity .

属性

IUPAC Name |

(5S)-5-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-5-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-23(2)19-10-15-26(5)20(24(19,3)13-11-21(23)28)8-7-17-18(9-14-25(17,26)4)27(6)16-12-22(29)30-27/h17-21,28H,7-16H2,1-6H3/t17-,18+,19+,20-,21+,24+,25-,26-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDUWGQSZYSNEY-BWNRNTQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C5(CCC(=O)O5)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)[C@@]5(CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 3-Epicabraleahydroxylactone and where is it found?

A1: this compound (also known as 3-epi-Cabraleahydroxylactone) is a naturally occurring triterpenoid compound. It has been isolated from the seed oil of the camellia plant (Camellia japonica L.) [] and the stem bark of Aglaia species, including Aglaia argentea [] and Aglaia angustifolia [, ].

Q2: What is the molecular structure of this compound?

A2: While the provided abstracts do not explicitly state the molecular formula and weight, the structure of this compound can be deduced from its name and classification as a triterpenoid. Triterpenoids are derived from a 30-carbon precursor. The "hydroxylactone" part of the name indicates the presence of both a hydroxyl group (-OH) and a lactone ring (a cyclic ester) within its structure. Further structural details, including spectroscopic data, would be found in the full research articles.

Q3: Are there other triterpenoids found alongside this compound in the same plant sources?

A4: Yes, several other triterpenoids have been identified in the same plant sources as this compound. For example, in camellia seed oil, researchers also found 3-epicabraleadiol, ocotillol II, ocotillol I, dammarenediol II, (20R)-taraxastane-3beta,20-diol, and lupane-3beta,20-diol []. In Aglaia angustifolia, a seco-apotirucallane-type triterpenoid named angustifolianin, as well as (20S, 24S)-epoxy-dammarane-3β,25-diol and cabralealactone, were found in addition to this compound []. This suggests that these plants may be sources of a diverse range of potentially bioactive triterpenoids.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-1-methyl-L-tryptophan-d3](/img/new.no-structure.jpg)